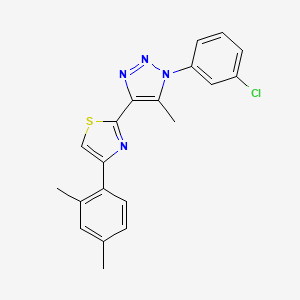

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,4-dimethylphenyl)thiazole

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(2,4-dimethylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4S/c1-12-7-8-17(13(2)9-12)18-11-26-20(22-18)19-14(3)25(24-23-19)16-6-4-5-15(21)10-16/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLGBKDICAUREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,4-dimethylphenyl)thiazole typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the chlorophenyl and methyl groups.

The thiazole ring is usually synthesized separately through a condensation reaction between a thioamide and a haloketone. The final step involves coupling the triazole and thiazole intermediates under suitable conditions, such as using a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,4-dimethylphenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study by Evren et al. (2019) demonstrated that various thiazole compounds showed selective cytotoxicity against cancer cell lines including NIH/3T3 and A549. The synthesized compounds exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation . Specifically, compounds with triazole and thiazole moieties have been found to enhance anticancer activity through apoptosis induction.

Antifungal and Antibacterial Properties

Thiazoles are also recognized for their antifungal and antibacterial activities. A study highlighted that mercapto-substituted triazoles showed promising results against fungal strains, outperforming traditional antifungal agents like bifonazole . The compound’s structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide or herbicide. Compounds containing thiazole rings have been reported to exhibit herbicidal properties against various weed species. Research indicates that thiazole derivatives can inhibit the growth of specific plant pathogens, providing a basis for developing new agricultural chemicals .

Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating thiazole units into polymer matrices enhances charge transport properties, crucial for efficient device performance .

Case Studies

- Anticancer Efficacy : A series of synthesized thiazole derivatives were tested against human glioblastoma U251 cells. Among them, one derivative showed an IC50 value of 10 µM, indicating strong anticancer potential compared to standard treatments like cisplatin .

- Pesticide Development : A novel thiazole derivative was evaluated for its herbicidal activity against common agricultural weeds. Results showed a significant reduction in weed biomass at low concentrations, suggesting its potential as an eco-friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,4-dimethylphenyl)thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor signaling, or disruption of DNA replication, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

These compounds (4 and 5) are isostructural, crystallizing in triclinic $ P\bar{1} $ symmetry with two independent molecules in the asymmetric unit. Despite differing halogen substituents (Cl in 4 vs. F in 5), their crystal packing remains nearly identical, with minor adjustments to accommodate substituent size. This suggests that the target compound, with a 3-chlorophenyl group (vs. 4-chlorophenyl in 4), may exhibit similar isostructurality but altered molecular conformation due to steric effects from the ortho-substituted aryl group.

Table 1: Crystallographic Comparison of Analogous Compounds

Spectroscopic Trends :

- ¹H NMR : Aryl protons in 3-chlorophenyl groups resonate at δ 7.4–7.6 ppm, while methyl groups on the thiazole (e.g., 2,4-dimethylphenyl) appear as singlets near δ 2.3–2.5 ppm.

- ¹³C NMR : The triazole C-4 carbon (linked to thiazole) typically shows signals at δ 145–150 ppm, whereas thiazole C-2 (linked to triazole) appears near δ 165 ppm.

Table 2: Key Spectroscopic Data for Analogous Compounds

Biological Activity

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,4-dimethylphenyl)thiazole is a member of the triazole and thiazole family, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial, anticancer properties, and potential applications in pharmacology.

- Molecular Formula : CHClNS

- Molecular Weight : 276.79 g/mol

- CAS Number : 1017457-61-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole and triazole precursors under controlled conditions. A common method includes the use of coupling reactions that facilitate the formation of the triazole ring followed by thiazole incorporation.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. A study conducted on various synthesized derivatives showed that compounds similar to This compound demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific bacterial strain tested .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cell Lines Tested : HepG2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colon cancer).

- Results : The compound exhibited IC50 values comparable to standard chemotherapeutic agents like Doxorubicin. For instance, one study reported IC50 values as low as 10 µM against HepG2 cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a higher efficacy than many existing antibiotics, suggesting its potential use as a new antimicrobial agent .

Case Study 2: Antitumor Activity

Another significant study evaluated the antitumor effects of various thiazole-triazole compounds. The results showed that compounds with similar structures to This compound exhibited promising results in inhibiting tumor growth in vitro. The compound's mechanism was linked to apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The triazole ring is crucial for its antimicrobial activity.

- The presence of the chlorophenyl group enhances lipophilicity and cellular uptake.

- Variations in substituents on the thiazole ring significantly influence its anticancer efficacy.

Q & A

(Basic) How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves selecting solvent systems, catalysts, and temperature control. For example:

- Solvent Choice: PEG-400 as a reaction medium enhances solubility and facilitates heterogeneous catalysis, improving reaction efficiency .

- Catalysts: Bleaching Earth Clay (pH 12.5, 10 wt%) under reflux (70–80°C) accelerates coupling reactions between aryl chlorides and heterocyclic intermediates .

- Purification: Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid yield high-purity products. TLC monitoring ensures reaction completion .

(Advanced) What strategies resolve contradictions in NMR and IR data during structural elucidation?

Methodological Answer:

Contradictions arise from overlapping signals or unexpected substituent effects. Strategies include:

- Heteronuclear NMR: Use -NMR and DEPT experiments to distinguish aromatic carbons (e.g., 3-chlorophenyl vs. 2,4-dimethylphenyl) and confirm methyl group positions .

- IR Cross-Validation: Compare C-Cl (750–850 cm) and C-S (600–700 cm) stretching frequencies with analogous triazole-thiazole hybrids .

- X-ray Crystallography: Resolve ambiguities via single-crystal analysis, as demonstrated for structurally related thiazole-pyrazole derivatives .

(Basic) What are the key steps in characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC with UV detection quantifies purity (>95%) .

- Spectroscopy:

- Melting Point: Sharp melting range (e.g., 160–162°C) indicates homogeneity .

(Advanced) How can derivatives be designed to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Substituent Variation: Modify the 3-chlorophenyl group (e.g., replace Cl with F, Br) or alter thiazole-linked dimethylphenyl groups to assess electronic/steric effects .

- Intermediate Functionalization: Introduce bioisosteres (e.g., replace triazole with thiadiazole) or add polar groups (e.g., -OH, -NH) via post-synthetic reactions .

- In Silico Docking: Use molecular modeling to predict binding affinity with target proteins (e.g., enzymes or receptors), as shown for triazole-acetamide hybrids .

(Methodological) What analytical techniques confirm the compound’s structure and regiochemistry?

Methodological Answer:

- 2D NMR: HSQC and HMBC correlate protons with adjacent carbons, confirming triazole-thiazole connectivity and substituent positions .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 410.08) and fragments (e.g., loss of Cl or methyl groups) .

- X-ray Diffraction: Resolve regiochemistry ambiguities, such as triazole N-substitution patterns, using single-crystal data .

(Advanced) How do heterocyclic moieties (triazole, thiazole) influence the compound’s stability and reactivity?

Methodological Answer:

- Triazole Ring: The 1,2,3-triazole’s planar structure enhances π-π stacking with biological targets, while its nitrogen atoms participate in hydrogen bonding .

- Thiazole Ring: Sulfur’s electron-withdrawing effect stabilizes the aromatic system, reducing oxidative degradation. Methyl groups at C4 (thiazole) and C5 (triazole) improve lipophilicity .

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways (e.g., triazole ring opening or thiazole oxidation) .

(Basic) What synthetic routes are reported for analogous triazole-thiazole hybrids?

Methodological Answer:

- Stepwise Coupling: React 3-chlorophenyl-triazole precursors with 2,4-dimethylphenyl-thiazole intermediates via Suzuki-Miyaura cross-coupling (Pd catalysts) .

- One-Pot Synthesis: Combine triazole formation (click chemistry) and thiazole cyclization (Hantzsch reaction) in a single reaction vessel, reducing purification steps .

- Microwave Assistance: Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% using controlled microwave irradiation .

(Advanced) How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use software like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

- Molecular Dynamics Simulations: Model interactions with serum albumin to estimate plasma half-life .

- QSAR Modeling: Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced solubility or metabolic stability .

(Methodological) How are contradictions in biological assay data addressed for this compound?

Methodological Answer:

- Dose-Response Curves: Repeat assays across multiple concentrations (e.g., 1–100 μM) to confirm IC values and rule out false positives/negatives .

- Counter-Screening: Test against related targets (e.g., kinases vs. GPCRs) to assess selectivity .

- Metabolite Profiling: Identify active metabolites via LC-MS/MS, as seen in studies of triazole-thione analogs .

(Advanced) What role do fluorine or chlorine substituents play in modulating the compound’s electronic properties?

Methodological Answer:

- Electron-Withdrawing Effects: Chlorine at the 3-position (phenyl ring) increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

- Hydrogen Bonding: Fluorine’s high electronegativity improves binding to polar active sites (e.g., kinase ATP pockets), as demonstrated in fluorinated triazole derivatives .

- DFT Calculations: Compare HOMO-LUMO gaps and electrostatic potential maps to quantify substituent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.